molecular formula C10H6ClN3O B1342503 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile CAS No. 98949-16-7

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile

Cat. No. B1342503
CAS RN: 98949-16-7
M. Wt: 219.63 g/mol
InChI Key: HBNSFCUTJTVKSL-UHFFFAOYSA-N
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Description

The compound of interest, 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the amino group, the chlorophenyl group, and the carbonitrile group suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

While the specific synthesis of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is not detailed in the provided papers, similar compounds have been synthesized using various techniques. For instance, a related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing that it crystallized in the orthorhombic space group with specific unit cell parameters . Similarly, the crystal structure of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile was determined, showing two independent molecules in the unit cell and highlighting the influence of intermolecular hydrogen bonding on the molecular conformation . These studies provide a foundation for understanding the structural characteristics of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be inferred from studies on similar compounds. For instance, Schiff bases were synthesized from an intermediate thiophene carbonitrile compound, indicating that the amino group can participate in condensation reactions to form new chemical entities . Additionally, the presence of the carbonitrile group could allow for further functionalization through nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be quite diverse. Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic properties, molecular orbitals, and electrostatic potential maps of related compounds . These studies suggest that compounds like 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile could exhibit interesting optical and electronic properties, potentially making them suitable for applications in materials science, such as nonlinear optical (NLO) materials . The hydrogen bonding capabilities, as seen in other structurally similar compounds, could also influence the solubility and crystal packing of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds, highlighting its importance in synthetic organic chemistry. It is utilized in building blocks for the development of biologically significant heterocyclic compounds through one-pot multicomponent reactions. These applications underscore its versatility and utility in advancing synthetic methodologies and accessing a wide range of chemical scaffolds (H. Patel, 2017).

Anticancer Research

A notable application of derivatives of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile is in the field of anticancer research. Ultrasound-promoted synthesis of novel derivatives has been investigated for their in-vitro anticancer activities against various human tumor cell lines. These compounds have shown promise in this area, indicating potential for development into therapeutic agents. The study also involved docking studies to understand the binding modes of these compounds, providing insights into their mechanism of action and optimizing their anticancer activity (S. Tiwari et al., 2016).

Antifungal Activity

Research has also explored the antifungal potential of novel polyheterocyclic compounds containing 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile. These studies aim to develop new antifungal agents that can address the growing concern of fungal infections and resistance to existing treatments. The synthesis of these compounds and their subsequent screening for antifungal activity is a crucial step towards discovering new therapeutic options (M. Ibrahim et al., 2008).

Corrosion Inhibition

In addition to its applications in drug development, derivatives of 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile have been investigated for their potential as corrosion inhibitors. This research is particularly relevant in the field of materials science, where the prevention of metal corrosion is of paramount importance for extending the lifespan and maintaining the integrity of metal structures. The efficacy of these compounds as corrosion inhibitors has been demonstrated through various studies, making them valuable in industrial applications (M. Yadav et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 compound . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions for research on 5-Amino-3-(4-chlorophenyl)isoxazole and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by isoxazole-containing compounds , there is potential for the development of new therapeutic agents based on this scaffold.

properties

IUPAC Name

5-amino-3-(4-chlorophenyl)-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNSFCUTJTVKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile

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